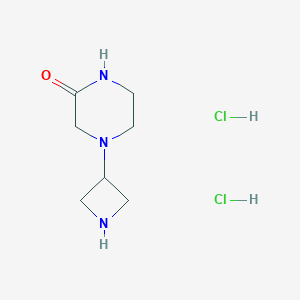

4-(Azetidin-3-YL)piperazin-2-one dihydrochloride

Description

Properties

IUPAC Name |

4-(azetidin-3-yl)piperazin-2-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O.2ClH/c11-7-5-10(2-1-9-7)6-3-8-4-6;;/h6,8H,1-5H2,(H,9,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNIJPEUWMRRWNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C2CNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403766-88-0 | |

| Record name | 4-(azetidin-3-yl)piperazin-2-one dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Formation of Azetidine and Piperazin-2-one Rings

The synthesis typically involves the sequential or convergent construction of the azetidine (a four-membered nitrogen-containing ring) and the piperazin-2-one (a six-membered lactam ring) subunits, followed by their coupling. The azetidine ring is often formed via intramolecular cyclization of aminoalkyl precursors, while the piperazin-2-one ring can be synthesized from 1,2-diamine derivatives through cyclization reactions.

Intramolecular Cyclization: For azetidine formation, palladium(II)-catalyzed intramolecular γ-C(sp3)–H amination has been reported as an efficient method. This involves a Pd(IV) intermediate that undergoes reductive elimination and cyclization to form the azetidine ring with high functional group tolerance.

Cyclization of 1,2-Diamines: Piperazin-2-one rings are typically prepared by cyclization of diamines with appropriate carbonyl sources under controlled conditions.

Coupling and Functionalization

After ring formation, coupling of the azetidine and piperazine units occurs, often via nucleophilic substitution or reductive amination. Protecting groups such as Boc (tert-butoxycarbonyl) are used to control reactivity and prevent overalkylation during intermediate steps.

Nucleophilic Aromatic Substitution: Alkylation of Boc-protected azetidine intermediates with suitable electrophiles under microwave irradiation at 120–150 °C yields substituted intermediates, which upon deprotection afford the target compounds.

Reductive Amination: Dialkylated derivatives can be synthesized by reductive amination of mono-substituted intermediates, allowing for structural diversification.

Preparation of the Dihydrochloride Salt

The free base 4-(Azetidin-3-yl)piperazin-2-one is converted to its dihydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an alcoholic solvent such as ethanol. The process involves:

Bubbling HCl gas through a stirred suspension of the free base at low temperature (0°C), followed by refluxing for 12 hours to ensure complete salt formation.

Cooling the reaction mixture to precipitate the dihydrochloride salt, which is then collected by filtration and washed with a non-polar solvent like methyl tert-butyl ether to enhance purity.

This method yields the dihydrochloride as a stable, crystalline solid suitable for further use or storage.

Industrial and Scalable Methods

Industrial preparation emphasizes safety, cost-effectiveness, and scalability:

Use of mild reducing agents such as sodium borohydride instead of more hazardous lithium aluminum hydride for reduction steps, improving safety and lowering costs.

Automated reactors and stringent quality control ensure reproducibility and high purity of the final product.

The overall synthetic sequence includes amino protection, oximation, molecular rearrangement, reduction, and deprotection steps, optimized for industrial yield (~75%) and mild reaction conditions.

Representative Preparation Procedure Summary

Analytical and Research Findings

The synthetic methods have been validated by NMR spectroscopy monitoring during hydrogenation and cyclization steps to ensure completion and purity.

Microwave-assisted nucleophilic substitutions have demonstrated improved reaction times and yields compared to conventional heating.

The palladium-catalyzed intramolecular amination method for azetidine ring formation shows excellent functional group tolerance, allowing for diverse substitution patterns.

The dihydrochloride salt form exhibits improved crystallinity and stability, facilitating handling and formulation in pharmaceutical contexts.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-YL)piperazin-2-one dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Conditions for substitution reactions may vary depending on the specific functional groups involved, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the original compound.

Scientific Research Applications

Medicinal Applications

1. Drug Development:

The compound has been explored for its potential as a therapeutic agent. Notably, it serves as a scaffold for the design of inhibitors targeting monoacylglycerol lipase (MAGL), an enzyme implicated in various neurodegenerative diseases and psychiatric disorders. Research indicates that derivatives of this compound exhibit nanomolar inhibitory affinities against MAGL, making them promising candidates for further drug development .

2. Antimicrobial and Anticancer Properties:

Studies have investigated the biological activities of 4-(Azetidin-3-YL)piperazin-2-one dihydrochloride, revealing potential antimicrobial and anticancer effects. Its unique structure allows it to interact with various biological targets, which could lead to the development of new antimicrobial agents or anticancer therapies .

3. Imaging Agents:

The compound has also been utilized in the synthesis of radiolabeled ligands for imaging applications. These ligands are designed to bind reversibly to MAGL, facilitating non-invasive imaging techniques that can be crucial for diagnosing neurological conditions .

Case Study 1: MAGL Inhibitors

In a study aimed at developing novel MAGL inhibitors, researchers synthesized multiple derivatives based on the piperazinyl azetidine scaffold. Compounds were evaluated for their binding affinity and selectivity, with some achieving significant inhibitory activity (e.g., IC50 values in the low nanomolar range). These findings suggest that modifications to the core structure can enhance therapeutic efficacy while minimizing side effects .

Case Study 2: Anticancer Activity

Another research effort focused on evaluating the anticancer properties of derivatives of this compound. In vitro assays demonstrated that certain derivatives inhibited cancer cell proliferation more effectively than standard chemotherapeutic agents, indicating potential for development into new cancer treatments .

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-YL)piperazin-2-one dihydrochloride involves its interaction with specific molecular targets within biological systems. It may act on enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-(Azetidin-3-YL)-1-methylpiperazin-2-one Dihydrochloride (CAS: 1403766-76-6)

4-(Piperidin-3-YL)piperazin-2-one Dihydrochloride

- Structural Difference : Replacement of the azetidine ring with a six-membered piperidine ring.

- Impact : Increased conformational flexibility due to the larger ring, which may alter binding affinity to rigid enzyme pockets .

- Application : Explored in CNS drug candidates due to improved metabolic stability .

3-(4-Pyridin-3-YLbenzyl)piperazin-2-one Dihydrochloride

2-(4-(Azetidin-3-YL)piperazin-1-YL)pyrimidine Hydrochloride (CAS: 58809813)

- Structural Difference : Pyrimidine replaces the piperazin-2-one ring.

- Impact : Planar pyrimidine moiety facilitates DNA intercalation or nucleotide mimicry.

- Application : Antiviral and anticancer drug development .

Physicochemical and Pharmacological Comparison

Biological Activity

4-(Azetidin-3-YL)piperazin-2-one dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound, with the chemical formula C7H14Cl2N3O, features a unique azetidine and piperazine moiety that contributes to its biological efficacy. The compound's structure allows for interactions with various biological targets, making it a candidate for drug development.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

- Monoacylglycerol Lipase (MAGL) Inhibition : Research indicates that this compound acts as an inhibitor of MAGL, an enzyme involved in the degradation of endocannabinoids. This inhibition can potentially modulate pain, inflammation, and neurodegenerative conditions .

- Cyclin-Dependent Kinase (CDK) Inhibition : The compound has shown promise in inhibiting CDK2, which plays a crucial role in cell cycle regulation. This inhibition can lead to apoptosis in cancer cells, suggesting its utility in oncology.

Antitumor Activity

In studies evaluating the antitumor effects of this compound, significant cytotoxic activity was observed in various cancer cell lines. The compound induced cell cycle arrest and apoptosis through mechanisms involving CDK inhibition and modulation of apoptotic pathways .

Antimicrobial Properties

The compound has also been assessed for its antimicrobial activity. In vitro studies demonstrated effectiveness against a range of bacterial strains, highlighting its potential as an antibacterial agent .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for therapeutic applications:

- Absorption and Distribution : Preliminary studies suggest that this compound exhibits favorable absorption characteristics, with distribution patterns indicating potential efficacy across various tissues .

- Metabolism : The compound is metabolized through cytochrome P450 enzymes, which may influence its pharmacological effects and interactions with other drugs.

Case Study 1: Cancer Cell Lines

A study evaluated the effects of this compound on several cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 10 | CDK2 inhibition |

| HeLa (Cervical) | 8 | Apoptosis induction |

| A549 (Lung) | 12 | Cell cycle arrest |

This data suggests the compound's potential as an anticancer agent through targeted mechanisms.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, this compound was tested against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results indicate promising antimicrobial properties that warrant further exploration for therapeutic applications.

Q & A

Q. What are the recommended safety protocols for handling 4-(azetidin-3-yl)piperazin-2-one dihydrochloride in laboratory settings?

- Methodological Answer : Safety protocols include:

- Personal Protective Equipment (PPE) : Wear lab coats, gloves, and eye protection to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation exposure; ensure adequate airflow in workspaces .

- First Aid : For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes and seek medical attention .

- Storage : Keep in a sealed container in a dry, cool environment to prevent degradation .

Q. How does the dihydrochloride salt form influence the solubility and stability of 4-(azetidin-3-yl)piperazin-2-one compared to its free base?

- Methodological Answer : The dihydrochloride salt (2:1 HCl-to-base ratio) enhances aqueous solubility due to ionic interactions, facilitating dissolution in polar solvents . Stability is improved under controlled pH (4–6) and low humidity, as the salt form reduces hygroscopicity compared to the free base . For experimental validation, conduct comparative solubility assays (e.g., shake-flask method) and stability testing via accelerated degradation studies (40°C/75% RH) .

Q. What analytical techniques are recommended for verifying the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) and identify impurities .

- NMR : Confirm structural integrity via /-NMR, focusing on azetidine (δ 3.2–3.8 ppm) and piperazin-2-one (δ 2.5–3.0 ppm) protons .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (292.2 g/mol) and chloride adducts .

Advanced Research Questions

Q. What strategies can be employed to optimize the synthesis yield of this compound under varying reaction conditions?

- Methodological Answer :

- Reagent Optimization : Use a 2:1 molar ratio of HCl to free base during salt formation to minimize unreacted starting material .

- Solvent Selection : Dichloromethane or ethanol improves crystallinity during salt precipitation .

- Temperature Control : Maintain 0–5°C during HCl addition to prevent decomposition .

- Purification : Recrystallize from ethanol/water (3:1) to remove byproducts; monitor yield via gravimetric analysis .

Q. How can researchers resolve discrepancies in reported biochemical activity data for this compound across different studies?

- Methodological Answer :

- Standardize Assay Conditions : Control pH (7.4), temperature (37°C), and ionic strength to minimize variability .

- Purity Verification : Cross-check compound purity (>99%) via HPLC and NMR to rule out impurity-driven artifacts .

- Replicate Studies : Perform dose-response curves in triplicate using validated cell lines (e.g., HEK293 for receptor binding) .

- Meta-Analysis : Compare data with structurally analogous compounds (e.g., piperidin-3-yl derivatives) to identify trends .

Q. What in vitro models are appropriate for investigating the receptor binding kinetics of this compound?

- Methodological Answer :

- Radioligand Binding Assays : Use -labeled ligands in membrane preparations from CNS tissues to quantify affinity (K) for serotonin/dopamine receptors .

- Cell-Based GPCR Assays : Employ CHO cells expressing cloned human receptors (e.g., 5-HT) with cAMP/calcium flux readouts .

- Kinetic Analysis : Perform association/dissociation rate studies using surface plasmon resonance (SPR) to determine on/off rates .

Q. How do structural modifications at the azetidine ring impact the physicochemical properties of piperazin-2-one dihydrochloride derivatives?

- Methodological Answer :

- Substituent Effects : Introduce methyl groups at the azetidine 3-position to increase lipophilicity (logP ↑ 0.5–1.0) and blood-brain barrier penetration .

- Computational Modeling : Use DFT calculations (e.g., Gaussian09) to predict pKa shifts and solubility changes .

- Experimental Validation : Synthesize analogs (e.g., 4-(piperidin-3-yl) derivatives) and compare solubility/stability via shake-flask and stress-test assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.